molecular formula C21H42O3 B074134 Propylene glycol monostearate CAS No. 1323-39-3

Propylene glycol monostearate

Cat. No.: B074134
CAS No.: 1323-39-3
M. Wt: 342.6 g/mol
InChI Key: FKOKUHFZNIUSLW-UHFFFAOYSA-N
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Description

Propylene glycol monostearate is a compound that belongs to the class of propylene glycol esters. It is a mixture of the mono- and di-esters of stearic and palmitic acids, with the monoester being the predominant form . This compound is widely used in various industries due to its emulsifying properties.

Mechanism of Action

Target of Action

Propylene Glycol Monostearate (PGMS) is primarily used as an emulsifier in various industries . It targets the interface between oil and water phases in a product, reducing the surface tension and allowing them to mix more easily . It’s also used as a consistency agent in topical formulations .

Mode of Action

PGMS acts as a lipophilic emulsifier, meaning it has an affinity for both oil and water, allowing them to mix . It’s a propylene glycol ester, which means it’s formed from propylene glycol and stearic acid . It’s used as a dispersing aid in non-dairy creamers, a crystal stabilizer in cake shortenings and whipped toppings, and an aeration increaser in cake batters, icings, and toppings .

Biochemical Pathways

It’s known that pgms is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids . It’s also known to enhance the stability of products by preventing phase separation and oil droplet coalescence .

Pharmacokinetics

Propylene glycol, one of the components of pgms, is known to be absorbed and distributed throughout the body, metabolized in the liver and kidneys, and excreted in the urine .

Result of Action

The primary result of PGMS action is the formation of a stable emulsion, which improves the texture and consistency of various products . In the cosmetic industry, it’s used to increase the lubricity, delicacy, and stability of cream-based cosmetics, and it has a moisturizing effect .

Action Environment

Environmental factors can influence the action of PGMS. For instance, the effectiveness of PGMS as an emulsifier can be affected by the pH, temperature, and the presence of other ingredients in the formulation . Additionally, the impact of PGMS on the gut microbiota can be influenced by dietary and other environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol monostearate is synthesized by reacting propylene glycol with stearic acid under elevated temperatures in the presence of a catalyst . The reaction conditions typically involve a molar ratio of fatty acid to propylene glycol of 1:2.5, with p-toluenesulfonic acid (PTSA) as the catalyst. The reaction is often carried out under microwave irradiation at a power of 600 watts for about 10 minutes, which significantly increases the reaction rate compared to conventional heating methods .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propylene glycol monostearate can undergo various chemical reactions, including:

    Esterification: The primary reaction used in its synthesis.

    Hydrolysis: Breaking down the ester bond to yield propylene glycol and stearic acid.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Common Reagents and Conditions:

    Esterification: Stearic acid and propylene glycol with PTSA as a catalyst.

    Hydrolysis: Acidic or basic conditions to break the ester bond.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Propylene glycol and stearic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced forms of the ester or alcohol groups.

Comparison with Similar Compounds

    Glyceryl Monostearate: Another ester of stearic acid, commonly used as an emulsifier.

    Propylene Glycol Monopalmitate: Similar in structure but derived from palmitic acid.

    Ethylene Glycol Monostearate: An ester of ethylene glycol and stearic acid.

Uniqueness: Propylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in a wide range of applications .

Properties

IUPAC Name

2-hydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOKUHFZNIUSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872292
Record name Propylene glycol 1-monostearate
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Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, white beads or flakes with a faint fatty odour
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029764
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, soluble in alcohol (in ethanol)
Record name Propylene glycol stearate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

142-75-6, 1323-39-3, 8028-46-4
Record name 2-Hydroxypropyl octadecanoate
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Record name Propylene glycol 1-stearate
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Record name Propylene glycol monostearate [NF]
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Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name Octadecanoic acid, 2-hydroxypropyl ester
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Record name Propylene glycol 1-monostearate
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Record name Stearic acid, monoester with propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959
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Record name 2-hydroxypropyl stearate
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Record name Octadecanoic acid, monoester with 1,2-propanediol
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Record name PROPYLENE GLYCOL 1-STEARATE
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Record name Propylene glycol stearate
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Melting Point

50 °C
Record name Propylene glycol stearate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylene glycol monostearate
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Propylene glycol monostearate
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Propylene glycol monostearate
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Propylene glycol monostearate
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Propylene glycol monostearate
Reactant of Route 6
Propylene glycol monostearate

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